molecular formula C9H11ClS B2487674 p-Chlorophenyl propyl sulfide CAS No. 16155-32-1

p-Chlorophenyl propyl sulfide

Cat. No.: B2487674
CAS No.: 16155-32-1
M. Wt: 186.7
InChI Key: UIVFJAFRNBDAEM-UHFFFAOYSA-N
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Description

p-Chlorophenyl propyl sulfide is a synthetic organosulfur compound that serves as a versatile intermediate and building block in advanced chemical research and development. Its structure, featuring a sulfide bridge linking a propyl chain to a chlorophenyl ring, is of significant interest in medicinal chemistry for the construction of more complex sulfur-containing molecules. Sulfur-containing compounds like this are pivotal in modern drug discovery, with their incorporation into approximately 10-20% of newly FDA-approved drugs from 2020 to 2024, underscoring their vital role in developing new therapeutic agents . The unique chemical properties of the sulfur atom, including its ability to engage in varied bonding interactions and contribute to improved pharmacokinetic profiles, make sulfide-based intermediates valuable tools . Researchers utilize this compound to explore structure-activity relationships in the development of candidates with potential pharmacological activities, which may include antibacterial, anticancer, and anti-inflammatory applications, given the established importance of sulfur-containing motifs in these domains . The chlorine substituent on the aromatic ring offers a site for further functionalization, enabling its use in cross-coupling reactions and the synthesis of diverse chemical libraries for biological screening. This chemical is intended for use in controlled laboratory settings by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFJAFRNBDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of P Chlorophenyl Propyl Sulfide and Its Analogues

Direct Synthesis Routes of p-Chlorophenyl Propyl Sulfide (B99878)

The direct formation of the thioether linkage in p-chlorophenyl propyl sulfide is primarily achieved through two main synthetic avenues: nucleophilic substitution reactions and modern catalytic cross-coupling methods.

Nucleophilic Substitution Reactions for Sulfide Formation

Nucleophilic substitution remains a cornerstone for the synthesis of aryl alkyl sulfides like this compound. This approach typically follows an SN2 mechanism, leveraging the high nucleophilicity of sulfur compounds. msu.edu The most common and direct method involves the reaction of 4-chlorothiophenol (B41493) with a suitable propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

In this reaction, the thiophenol is first deprotonated by a base to form the highly nucleophilic 4-chlorothiophenolate anion. This anion then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the desired thioether.

General Reaction Scheme: Reaction of 4-chlorothiophenol with 1-bromopropane

Step 1: Deprotonation of 4-chlorothiophenol

Step 2: Nucleophilic attack by the thiophenolate on 1-bromopropane

Common bases and solvent systems for this transformation are outlined in the table below. The choice of reagents can influence reaction time and yield. For instance, using a stronger base or a polar aprotic solvent like DMF can accelerate the reaction.

BaseSolventTypical ConditionsReference
Sodium Hydroxide (NaOH)Ethanol/WaterReflux prepchem.com
Sodium Ethoxide (NaOEt)EthanolRoom Temperature to Reflux prepchem.com
Potassium Carbonate (K2CO3)DMF or AcetonitrileRoom Temperature to 80 °C nih.gov

An alternative, though less common, nucleophilic substitution pathway is the reaction of 1,4-dichlorobenzene (B42874) with sodium propylthiolate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. However, for this pathway to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group. libretexts.org Since chlorine is only moderately deactivating, this method generally requires more forcing conditions (high temperatures and pressures) compared to the thiophenol route.

Catalytic Approaches in Thioether Synthesis

Modern synthetic chemistry often employs transition metal catalysis to facilitate the formation of carbon-sulfur bonds under milder conditions and with greater functional group tolerance. Copper-catalyzed cross-coupling reactions are particularly effective for the synthesis of aryl sulfides.

A relevant example is the copper-promoted S-cyclopropylation of thiophenols, a reaction analogous to the required propylation. nih.gov By adapting this methodology, this compound can be synthesized by coupling 4-chlorothiophenol with a propyl electrophile. A more direct catalytic route involves the coupling of 4-chlorothiophenol with propylboronic acid or the coupling of 1-bromo-4-chlorobenzene (B145707) with propylthiol.

A representative catalytic cycle using a copper catalyst is shown below.

Representative Catalytic System: Copper-catalyzed C-S coupling

The table below summarizes typical components of such a catalytic system, based on analogous reactions.

ComponentExampleRoleReference
Catalyst Copper(I) Iodide (CuI)Active metal center for cross-coupling nih.gov
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst and enhances reactivity nih.gov
Base Cesium Carbonate (Cs2CO3)Deprotonates the thiol and facilitates the catalytic cycle nih.gov
Solvent Toluene or DioxaneAprotic solvent suitable for the reaction temperature nih.gov

Nickel and palladium-based catalysts are also employed for C-S cross-coupling reactions, often exhibiting high efficiency and broad substrate scope. acs.org These methods provide powerful alternatives to traditional nucleophilic substitution.

Synthesis of this compound Derivatives and Related Structures

The basic this compound scaffold can be chemically modified to produce a range of derivatives or incorporated into larger, more complex molecules.

S-Substituted Derivatives of p-Chlorophenyl Sulfide Scaffolds

The sulfur atom in this compound is susceptible to further reactions, most notably oxidation. The sulfide can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidation states can significantly alter the compound's electronic properties and biological activity.

Oxidation to Sulfoxide: Mild oxidizing agents are used to stop the reaction at the sulfoxide stage. Asymmetric oxidation can be achieved using a chiral catalyst to produce enantiomerically enriched sulfoxides. A well-established method involves using hydrogen peroxide in the presence of a vanadium catalyst. orgsyn.org

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will fully oxidize the sulfide to the sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.org

TransformationReagent(s)ProductReference
Sulfide to SulfoxideH2O2, Vanadyl acetylacetonate (B107027) (catalyst)p-Chlorophenyl propyl sulfoxide orgsyn.org
Sulfide to Sulfonemeta-Chloroperoxybenzoic acid (m-CPBA)p-Chlorophenyl propyl sulfone acs.org

Another class of S-substituted derivatives is sulfonium (B1226848) salts, which are formed by the alkylation of the sulfide with a strong electrophile like an alkyl halide. msu.edu This reaction converts the neutral sulfur atom into a positively charged sulfonium center.

Synthesis of Complex Heterocyclic Systems Incorporating p-Chlorophenyl and Propylthio Moieties

The incorporation of the this compound structure into heterocyclic systems can be achieved through several strategies. One approach involves synthesizing a heterocycle that already contains a p-chlorophenyl group and subsequently introducing the propylthio moiety. For example, a chloro- or bromo-substituted p-chlorophenyl-heterocycle can undergo nucleophilic substitution with sodium propylthiolate.

Alternatively, a heterocyclic core can be constructed from precursors already bearing the required functionalities. For instance, p-chlorobenzoyl chloride is a versatile starting material for synthesizing various heterocycles like oxazoles and imidazoles. researchgate.net Similarly, building blocks containing a (4-chlorophenyl)amino group have been used to construct pyrrole-based heterocycles. mdpi.com

A generalized synthetic strategy could involve:

Functionalizing this compound (e.g., via Friedel-Crafts acylation) to create a reactive handle on the aromatic ring.

Using this functionalized intermediate in a cyclization reaction to build the heterocyclic ring.

The synthesis of thieno[2,3-c]isoquinolines has been demonstrated from precursors that are later functionalized with a thioether linkage, showcasing a viable route for creating complex sulfur-containing heterocycles. nih.gov

Green Chemistry Principles in Sulfide Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of sulfide synthesis, these principles are applied to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with more environmentally friendly solvents such as water, ethanol, or even performing reactions under solvent-free conditions. organic-chemistry.org

Catalytic vs. Stoichiometric Reagents: Employing catalytic methods (as described in 2.1.2) is inherently greener as it reduces the large amounts of waste associated with stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot, multi-component reactions are excellent examples of this principle. acs.org

Use of Safer Reagents: Avoiding highly toxic and malodorous reagents is a key goal. For example, Bunte salts (S-alkyl or S-aryl thiosulfates) can be used as odorless and stable thiol surrogates that react with Grignard reagents to form sulfides. organic-chemistry.org Similarly, methods that avoid harsh oxidizing agents in favor of cleaner oxidants like H2O2 or O2 are preferred. organic-chemistry.org

The table below highlights some green chemistry strategies relevant to sulfide synthesis.

Green PrincipleTraditional MethodGreen AlternativeBenefit
Safer Solvents DMF, DichloromethaneWater, Ethanol, Solvent-freeReduced toxicity and environmental impact
Atom Economy Stepwise synthesisOne-pot, three-component reactionReduced waste, fewer purification steps acs.org
Safer Reagents Thiols (malodorous)Bunte saltsOdorless, stable starting materials organic-chemistry.org
Catalysis Stoichiometric base/reagentsCopper or Nickel catalysisHigher efficiency, milder conditions, less waste nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more sustainable.

Oxidative Transformations of this compound

The oxidation of the sulfur atom in this compound can be selectively controlled to yield either the sulfoxide or the sulfone. This control is typically achieved by carefully selecting the oxidant, reaction conditions, and, in some cases, employing a catalyst.

Conversion to Sulfoxides

The selective oxidation of this compound to p-chlorophenyl propyl sulfoxide requires mild and controlled reaction conditions to prevent over-oxidation to the sulfone. A variety of reagents and methods have been developed for the chemoselective oxidation of sulfides to sulfoxides. organic-chemistry.orgjsynthchem.com

Commonly employed oxidants for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids. organic-chemistry.orgmdpi.com For instance, the oxidation of various aromatic and aliphatic sulfides to their corresponding sulfoxides can be achieved in good to excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) interphase catalyst at room temperature. organic-chemistry.org Another effective method involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, which provides a "green" and highly selective route to sulfoxides in high yields. mdpi.com The reaction is typically carried out by slowly adding hydrogen peroxide to a solution of the sulfide in glacial acetic acid at room temperature. mdpi.com

Photochemical methods also offer a sustainable approach for the selective oxidation of sulfides. The aerobic photo-oxidation of aryl alkyl sulfides can be achieved using a photocatalyst, such as anthraquinone (B42736), under visible light irradiation, or even in the absence of a catalyst using a specific wavelength of light (e.g., 370 nm). rsc.org These light-driven protocols are eco-friendly and can produce sulfoxides in excellent yields. rsc.org

Table 1: Spectroscopic Data for p-Chlorophenyl Methyl Sulfoxide

Type of Data Values
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 2.71 (s, 3H). rsc.org

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.07, 137.20, 129.60, 124.92, 43.95. rsc.org |

This interactive table provides the nuclear magnetic resonance data for p-chlorophenyl methyl sulfoxide.

Conversion to Sulfones

Further oxidation of this compound, or the intermediate sulfoxide, leads to the formation of p-chlorophenyl propyl sulfone. This transformation typically requires more forceful oxidizing conditions or a higher stoichiometry of the oxidant compared to sulfoxide synthesis. researchgate.net

A variety of oxidizing agents can be employed for the synthesis of sulfones from sulfides, including hydrogen peroxide, sodium chlorite (B76162), and permanganates. mdpi.comrsc.org The oxidation of sulfides to sulfones can be achieved with high efficiency using 30% hydrogen peroxide catalyzed by niobium carbide. organic-chemistry.org In a metal-free approach, a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) enables the clean conversion of sulfides directly to their corresponding sulfones, often without the isolation of the intermediate sulfoxide.

A versatile and efficient method for the selective oxidation of sulfides to sulfones involves the in-situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid in organic solvents. rsc.org This method has been successfully applied to the oxidation of bis(4-chlorophenyl) sulfide, a close analogue of the target compound, affording the corresponding sulfone in high yield. rsc.org

Detailed experimental data for the synthesis of p-chlorophenyl propyl sulfone is not extensively documented, however, the spectroscopic data for the analogous p-chlorophenyl methyl sulfone is available and serves as a useful benchmark.

Table 2: Synthesis and Spectroscopic Data for Bis(4-chlorophenyl) sulfone and p-Chlorophenyl Methyl Sulfone

Compound Synthetic Method Yield (%) ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Bis(4-chlorophenyl) sulfone Oxidation of bis(4-chlorophenyl) sulfide with NaClO₂/HCl in ethyl acetate 86 δ (ppm): 7.86 (d, J = 8.8 Hz, 4H), 7.48 (d, J = 8.8 Hz, 4H) rsc.org Not available

| p-Chlorophenyl methyl sulfone | Not specified in the provided source | Not available | δ (ppm): 7.82-7.90 (m, 2H), 7.50-7.56 (m, 2H), 3.07 (s, 3H) | Not available |

This interactive table presents the synthesis and spectroscopic data for sulfone analogues of this compound.

Mechanistic Aspects of Sulfur Oxidation

The oxidation of sulfides to sulfoxides and sulfones generally proceeds through a nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent. mdpi.com

In the case of photochemical aerobic oxidation of aryl alkyl sulfides without a photocatalyst, the proposed mechanism involves the excitation of the sulfide to its triplet state. rsc.org This excited state then transfers energy to molecular oxygen to generate singlet oxygen. The highly reactive singlet oxygen then reacts with a ground-state sulfide molecule to form an intermediate, which subsequently collapses to yield the sulfoxide. rsc.org

When a photocatalyst like anthraquinone is used, it can generate singlet oxygen via energy transfer upon irradiation. rsc.org This singlet oxygen then acts as the primary oxidant.

For oxidations involving hydrogen peroxide, the mechanism can be influenced by the presence of catalysts. In the absence of a metal catalyst, the oxidation of sulfides with hydrogen peroxide in glacial acetic acid is believed to involve the electrophilic attack of a peroxide oxygen atom on the sulfur atom. mdpi.com The reaction kinetics are often second order. mdpi.com

In ruthenium-catalyzed oxidations of dialkyl sulfides with molecular oxygen, a proposed mechanism involves the oxidation of a Ru(II) species to a higher valent ruthenium species, likely Ru(IV), and peroxide. taylorfrancis.com The peroxide then acts as the active oxidant for the sulfide. The catalytic cycle is completed by the reduction of the oxidized ruthenium species by a solvent molecule, such as an alcohol. taylorfrancis.com

The oxidation of the intermediate sulfoxide to the sulfone is generally thought to follow a similar mechanistic pathway, involving a nucleophilic attack of the sulfoxide sulfur on the oxidant. researchgate.net The higher oxidation state of the sulfur in the sulfoxide makes it less nucleophilic than the corresponding sulfide, often requiring more forcing conditions for the second oxidation step.

Advanced Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of p-Chlorophenyl propyl sulfide (B99878) from first principles. These theoretical methods provide a detailed understanding of the molecule's electronic structure and conformational possibilities, which complements experimental findings.

Theoretical investigations into the structure of p-Chlorophenyl propyl sulfide and related organosulfur compounds frequently employ Density Functional Theory (DFT) and, to a lesser extent, Hartree-Fock (HF) methods. irjet.netnih.gov The B3LYP hybrid functional combined with a comprehensive basis set, such as 6-311++G(d,p), is a common choice for these calculations due to its balance of accuracy and computational efficiency. irjet.net

These methods are used to perform geometry optimization, a process that systematically alters the molecule's geometry to find the lowest energy conformation, representing the most stable structure. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. The calculations would confirm the planar structure of the p-substituted benzene (B151609) ring and determine the precise spatial arrangement of the propyl sulfide substituent relative to the ring. The electronic properties derived from these calculations, such as the distribution of electron density and the molecular orbital energies (HOMO/LUMO), help in understanding the molecule's reactivity. irjet.netnih.gov

The structural flexibility of this compound arises primarily from the rotation around the single bonds of the propyl group and the bond connecting the sulfur atom to the phenyl ring. Theoretical methods are crucial for exploring the molecule's potential energy surface (PES) and identifying its stable conformers. researchgate.net

By systematically rotating the key dihedral angles—specifically the C(aryl)-S-C(propyl) and S-C-C angles of the propyl chain—a detailed map of the potential energy can be constructed. researchgate.net This analysis reveals the various low-energy conformers (local minima on the PES) and the energy barriers for interconversion between them. For molecules with flexible alkyl chains like this one, it is common to find multiple stable conformers, such as gauche and anti-arrangements, which can co-exist at room temperature. researchgate.net The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energy differences.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide direct experimental evidence for the structural features of this compound, from its vibrational modes to the specific chemical environment of each atom.

Key expected vibrational bands include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found in the 2850-3000 cm⁻¹ region, originating from the CH₂ and CH₃ groups of the propyl chain.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ range, characteristic of the benzene ring.

C-H Out-of-Plane Bending: A strong band expected around 820 cm⁻¹ is a key indicator of 1,4-disubstitution (para-substitution) on a benzene ring. kpi.ua

C-S Stretching: These vibrations typically appear as weaker bands in the 600-800 cm⁻¹ region.

C-Cl Stretching: A strong band is expected in the 1000-1100 cm⁻¹ region, although its exact position can be influenced by coupling with other modes.

The combination of IR and Raman spectroscopy provides a more complete picture, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, based on the change in dipole moment or polarizability, respectively. nih.govkpi.ua

NMR spectroscopy is the definitive method for elucidating the detailed carbon-hydrogen framework of a molecule. rsc.org Although a specific spectrum for this compound is not available in the cited literature, a highly accurate prediction can be made based on data from structurally analogous compounds, such as propyl sulfide and various p-substituted phenyl derivatives. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The p-substituted pattern will result in two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons closer to the electron-withdrawing chlorine atom and the sulfur atom will have slightly different chemical shifts.

Aliphatic Protons: The propyl group will show three distinct signals. A triplet for the terminal methyl (CH₃) group at the most upfield position, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the sulfur atom (-S-CH₂-), which would be the most downfield of the aliphatic signals due to the deshielding effect of the sulfur atom. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. These include the carbon atom bonded to chlorine (C-Cl), the carbon bonded to sulfur (C-S), the two carbons adjacent to the C-S, and the two carbons adjacent to the C-Cl.

Aliphatic Carbons: Three distinct signals are expected for the propyl chain carbons, corresponding to the -S-CH₂, -CH₂-, and -CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
¹H NMRAromatic H (ortho to S)~7.2-7.4Doublet
Aromatic H (ortho to Cl)~7.2-7.4Doublet
-S-CH₂-CH₂-CH₃~2.8-3.0Triplet
-S-CH₂-CH₂-CH₃~1.6-1.8Sextet
-S-CH₂-CH₂-CH₃~1.0-1.1Triplet
¹³C NMRAromatic C-S~135-138-
Aromatic C-Cl~132-134-
Aromatic CH (ortho to S)~130-132-
Aromatic CH (ortho to Cl)~129-130-
-S-CH₂-CH₂-CH₃~34-36-
-S-CH₂-CH₂-CH₃~22-24-
-S-CH₂-CH₂-CH₃~13-14-

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Molecular Ion Peak: For this compound (C₉H₁₁ClS), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a characteristic M⁺ peak and an M+2 peak with about one-third the intensity. The monoisotopic mass is calculated to be 186.0270 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would be able to determine the elemental composition of the molecule with high accuracy, confirming the formula C₉H₁₁ClS by measuring the exact mass to several decimal places. nih.gov

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would reveal the molecule's fragmentation pattern. Key fragmentation pathways would likely include:

Cleavage of the propyl group, resulting in a [M - C₃H₇]⁺ fragment corresponding to the p-chlorothiophenol cation.

Alpha-cleavage at the sulfur atom, leading to the loss of an ethyl radical to form a [M - C₂H₅]⁺ fragment.

Fragmentation of the propyl chain itself.

The presence of the p-chlorophenyl cation fragment.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource/Method
Molecular FormulaC₉H₁₁ClS-
Molecular Weight186.70 g/molCalculated
Monoisotopic Mass186.0269992 DaComputed nih.gov
Primary Molecular Ion (M⁺)m/z ≈ 186EI-MS (³⁵Cl)
Isotopic Peak (M+2)m/z ≈ 188EI-MS (³⁷Cl)

Molecular Modeling and Electronic Property Analysis

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level. mdpi.com Density Functional Theory (DFT) is a common method used for these calculations. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. sigmaaldrich.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show the most negative potential (red and yellow regions) located around the chlorine atom and the sulfur atom due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions represent the sites most susceptible to electrophilic attack. Conversely, the hydrogen atoms of the propyl group and the phenyl ring would exhibit positive potential (blue regions), indicating them as sites for potential nucleophilic attack.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Chlorine AtomNegativeSite for electrophilic attack
Sulfur AtomNegativeSite for electrophilic attack
Phenyl Ring (π-system)Generally negativeSite for electrophilic attack
Hydrogen AtomsPositiveSite for nucleophilic attack

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the sulfide group. The LUMO is likely to be distributed over the phenyl ring and the chlorine atom, which can act as an electron-accepting group. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability. wikipedia.org

OrbitalPrimary LocalizationRole in Reactivity
HOMOSulfur atom, Phenyl ringElectron donor
LUMOPhenyl ring, Chlorine atomElectron acceptor
HOMO-LUMO Gap (Specific value would require calculation) Indicator of chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type NBOs (bonds and lone pairs) and unoccupied non-Lewis-type NBOs (antibonding and Rydberg orbitals). This analysis quantifies the stabilization energies associated with these electron delocalizations, which are indicative of hyperconjugative interactions.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP (S)π* (C-C of phenyl ring)(Specific value would require calculation)
LP (Cl)σ* (adjacent C-C)(Specific value would require calculation)

Molecules with significant charge transfer characteristics and extended π-conjugated systems can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

For this compound, the presence of an electron-donating sulfide group and an electron-withdrawing chlorine atom attached to the π-system of the phenyl ring creates a donor-π-acceptor (D-π-A) framework. This structure can facilitate intramolecular charge transfer upon excitation, which is a prerequisite for a significant NLO response. wikipedia.org Computational studies can predict the value of the first-order hyperpolarizability, providing an indication of the material's potential for NLO applications. birmingham.ac.uk

PropertySignificancePredicted Value for this compound
First-order Hyperpolarizability (β)Measure of the second-order NLO response(Specific value would require calculation)

Structure Activity Relationship Sar Investigations of P Chlorophenyl Propyl Sulfide and Its Analogues

Influence of the p-Chlorophenyl Moiety on Bioactivity

In studies of related structures, such as 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives, the presence of the 4-chlorophenyl group was integral to their antifungal and antitubercular activities. nih.gov Research on various p-phenylenediamine (B122844) derivatives has also shown that the position and nature of substituents on the benzene (B151609) ring are crucial factors in determining the biological effects, such as mutagenicity. nih.gov For instance, in one series of nitro-p-phenylenediamines, a chloro-substituent was among the most mutagenic, underscoring the powerful influence of halogen placement on the phenyl ring. nih.gov Furthermore, the design of hybrid molecules, such as 4-chlorophenylthiazolyl-s-triazines, has been explored to create potential antimicrobial agents, where the chlorophenyl moiety is a foundational component for achieving significant inhibition of various microorganisms. nih.gov

Impact of Alkyl Chain Length and Branching on Biological Efficacy

The alkyl sulfide (B99878) portion of the molecule, specifically the propyl chain, is a key determinant of biological efficacy. Altering the length, branching, or cyclization of this chain can significantly modify the compound's physicochemical properties, such as lipophilicity and steric profile, thereby affecting its interaction with biological targets.

A detailed SAR study on a series of N-phenylalkyl maleimides with antifungal properties revealed a clear correlation between the length of the alkyl chain and antifungal behavior. nih.gov While the flexible connecting chain itself was not deemed essential, analogues with alkyl chains of three (propyl) and four (butyl) carbons displayed the best antifungal activities against most of the fungi tested. nih.gov This suggests an optimal lipophilicity and spatial arrangement for target interaction is achieved with these chain lengths. Research into other chemical classes has also demonstrated that increasing alkyl chain length can systematically alter properties and bio-compatibility. researchgate.netrsc.org For example, studies on phosphonium-based ionic liquids showed that antimicrobial activity was strongly related to the alkyl group chain length, with toxicity increasing as the chain grew longer. researchgate.net

Table 1: Effect of Alkyl Chain Length on Antifungal Activity of N-Phenylalkyl Maleimides This table is a representative model based on findings that propyl (n=3) and butyl (n=4) chains confer optimal activity.

Alkyl Chain (n carbons)Relative Antifungal Activity
1 (Methyl)Low
2 (Ethyl)Moderate
3 (Propyl)High
4 (Butyl)High
> 4Decreasing

Role of Sulfur Atom Oxidation State on Molecular Activity

The oxidation state of the sulfur atom in the sulfide bridge is a critical factor that modulates the electronic properties and hydrogen-bonding capacity of the molecule. The sulfide (R-S-R) can be oxidized first to a sulfoxide (B87167) (R-S(=O)-R) and subsequently to a sulfone (R-S(=O)₂-R). libretexts.org Each state possesses distinct characteristics; the sulfoxide is a chiral, pyramidal molecule, while the sulfone has a significantly different polarity and steric footprint. libretexts.org

These transformations can profoundly impact biological activity. In a study involving pyrimidine (B1678525) analogues, series of sulfide, sulfoxide, and sulfone derivatives were synthesized and evaluated for antibacterial and anticancer activity. researchgate.net The conversion from a sulfide to a sulfoxide or sulfone introduces a polar group capable of forming hydrogen bonds, which can lead to altered interactions with a target receptor or enzyme. The study demonstrated that these oxidative modifications significantly impact the biological profile of the molecules, with many of the sulfoxide and sulfone derivatives showing significant activity. researchgate.net This highlights that the sulfur oxidation state is a key handle for tuning molecular properties and biological function.

Table 2: Comparative Bioactivity based on Sulfur Oxidation State This table illustrates the general principle that changing the oxidation state alters biological activity, as seen in classes like pyrimidine analogues. researchgate.net

Compound TypeSulfur Oxidation StateGeneral Bioactivity Profile
Aryl Propyl Sulfide -2Baseline Activity
Aryl Propyl Sulfoxide 0Often Modified or Enhanced Activity
Aryl Propyl Sulfone +2Often Modified or Enhanced Activity

Effects of Heterocyclic Integration on Compound Potency

For example, the synthesis of hybrid molecules containing a 4-chlorophenylthiazole moiety linked to a triazine ring has yielded compounds with promising antimicrobial activity. nih.gov Similarly, another study focused on pyrazole derivatives bearing a 3-(4-chlorophenyl) group, which showed good antifungal and antitubercular activity, suggesting that the pyrazole scaffold is a viable replacement or addition. nih.gov The integration of sulfur-containing heterocycles is a particularly widespread strategy, with scaffolds like thiazoles, thiophenes, and benzothiazoles being fundamental to a diverse range of therapeutic agents. nih.gov These studies collectively show that heterocyclic integration is a powerful tool for optimizing the biological activity of the core p-chlorophenyl sulfide structure.

Computational Approaches to SAR

Modern drug design heavily relies on computational methods to predict the activity of novel compounds and to understand their interactions with biological targets at a molecular level. These in silico techniques provide valuable insights that guide the synthesis and testing of new analogues.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized analogues based on calculated physicochemical descriptors like lipophilicity (logP), electronic properties, and steric parameters. For a series of hybrid 4-chlorophenylthiazolyl-s-triazine antimicrobials, calculations using tools like Molinspiration and Osiris Property Explorer were employed to evaluate drug-likeness and predict biological activity. nih.gov This computational screening helped identify a lead compound that was predicted to bind preferentially to its target, demonstrating the utility of QSAR-like approaches in efficiently exploring chemical space and prioritizing synthetic efforts. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method provides detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For analogues containing a p-chlorophenyl moiety, docking studies have been instrumental. In one study of a cannabinoid receptor inverse agonist containing a 3-(4-chlorophenyl)-propyl structure, docking simulations suggested that the two phenyl rings interact with a cluster of aromatic residues in the binding site. nih.govresearchgate.net Another docking study on a pyrazole-thiazole derivative was used to predict its binding energy and inhibition constant against a specific enzyme target. researchgate.net These simulations are crucial for explaining observed SAR data and for the rational design of new compounds with improved binding affinity.

Following a comprehensive search for scientific literature, no specific data was found regarding the biological activities and mechanistic elucidation of the chemical compound p-Chlorophenyl propyl sulfide in relation to the enzyme inhibition potentials outlined in the user's request.

The performed searches for "this compound" and its potential inhibitory effects on cholinesterase (acetylcholinesterase and butyrylcholinesterase), lipoxygenase, alcohol dehydrogenase, and trypanothione (B104310) reductase did not yield any research findings, data tables, or detailed mechanistic studies for this specific compound.

While broader searches returned information on various derivatives containing the p-chlorophenyl moiety, this information is not directly applicable to this compound and therefore cannot be used to construct the requested scientifically accurate article. The strict adherence to the specified compound and outline cannot be fulfilled due to the absence of relevant research data in the public domain.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Biological Activities and Mechanistic Elucidation

Enzyme Inhibition Potentials

Urease Inhibition and Associated Biochemical Pathways

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. This activity can increase the pH of the local environment, a mechanism exploited by various pathogenic bacteria, such as Helicobacter pylori, to survive in the acidic conditions of the stomach. The inhibition of urease is, therefore, a significant target for the development of new therapeutic agents to combat such infections. Many compounds, including various sulfur-containing molecules and their derivatives, are known to act as urease inhibitors, often by interacting with the nickel ions in the enzyme's active site. However, there is currently no specific research available that details the effects, inhibitory or otherwise, of p-Chlorophenyl propyl sulfide (B99878) on urease activity or its associated biochemical pathways.

Cytochrome P450 Enzyme Modulation

The Cytochrome P450 (CYP) superfamily of enzymes are hemeproteins that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. These enzymes are central to Phase I metabolism, typically making compounds more water-soluble to facilitate their excretion. Modulation of CYP enzymes, either through inhibition or induction, is a critical aspect of drug development and safety assessment, as it can lead to significant drug-drug interactions. The interaction of sulfur-containing compounds with CYP enzymes can be complex. Despite the importance of this enzyme system, no studies were found that investigate the potential for p-Chlorophenyl propyl sulfide to act as an inhibitor, inducer, or substrate for any cytochrome P450 isoforms.

Antimicrobial and Antibacterial Efficacy

Spectrum of Activity Against Bacterial Strains (e.g., Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

The evaluation of a compound's spectrum of activity against a panel of clinically relevant bacteria is a fundamental step in antimicrobial research. This panel typically includes Gram-negative bacteria like Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While related chemical structures, such as other chlorophenyl derivatives, have shown activity against some of these strains, there is no published data detailing the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against this panel of bacteria.

Table 1: Investigated Antibacterial Spectrum of this compound No data is available from current research.

Bacterial Strain Type Result
Salmonella typhi Gram-negative Data not available
Escherichia coli Gram-negative Data not available
Pseudomonas aeruginosa Gram-negative Data not available
Staphylococcus aureus Gram-positive Data not available

Mechanisms of Microbial Membrane Interaction and Cell Death

The bacterial cell membrane is a primary target for many antimicrobial agents. Disruption of membrane integrity, alteration of membrane potential, or interference with membrane-bound proteins can lead to bacterial cell death. The lipophilic nature of compounds like this compound suggests a potential for interaction with the lipid bilayer of microbial membranes. However, without experimental evidence, it is not possible to determine if this compound affects membrane permeability, surface charge, or other vital membrane functions. Scientific inquiry into these mechanisms for this compound has not been documented.

Inhibition of Virulence Factors in Pathogenic Organisms

An emerging strategy in antimicrobial development is to target virulence factors rather than bacterial growth itself. This approach can reduce the pathogenicity of an organism and may exert less selective pressure for the development of resistance. Virulence factors include toxins, proteases, and molecules involved in quorum sensing and biofilm formation. While there is broad interest in finding inhibitors for these targets, no research has been published on the ability of this compound to inhibit any specific virulence factors in pathogenic bacteria.

Antiproliferative and Anticancer Properties

The search for novel compounds with the ability to inhibit the proliferation of cancer cells is a cornerstone of oncology research. Many chemical scaffolds are investigated for their potential to induce apoptosis, inhibit cell cycle progression, or interfere with cancer-related signaling pathways. While various sulfur-containing compounds have been explored for such properties, the antiproliferative or anticancer potential of this compound has not been reported in the scientific literature.

Based on a thorough review of available scientific literature, there is a clear absence of research on the biological activities of this compound as they pertain to urease inhibition, cytochrome P450 modulation, antimicrobial efficacy, and anticancer properties. The information that exists is limited to its chemical identity and commercial availability. cymitquimica.comTherefore, the potential of this compound as a bioactive agent remains uncharacterized. The structured outline provided for this article highlights critical areas for future investigation should this compound become a subject of pharmacological or toxicological research.

Cellular and Molecular Mechanisms of Antiproliferative Action

There is currently no scientific data available describing the cellular and molecular mechanisms of any antiproliferative action of this compound. Research into the effects of this specific compound on cell proliferation, apoptosis, or other related cellular processes has not been documented in published literature.

Modulation of Cellular Signaling Pathways

The impact of this compound on cellular signaling pathways remains uninvestigated. There are no studies to indicate whether this compound interacts with or modulates key signaling cascades involved in cellular regulation.

Antiviral Activities and Mechanisms of Replication Inhibition

There is no evidence in the scientific literature to suggest that this compound possesses antiviral properties. Consequently, no mechanisms of viral replication inhibition have been described for this compound. While research exists on the antiviral activities of structurally distinct compounds containing a p-chlorophenyl group, such as certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, these findings cannot be extrapolated to this compound.

Antiparasitic Efficacy

While derivatives of chlorophenyl sulfides have shown some promise in antiparasitic research, there is no direct research on the efficacy of this compound itself against common human parasites.

Activity against Trypanosomal Parasites (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

No studies have been published detailing the in vitro or in vivo activity of this compound against any species of Trypanosoma. However, research has been conducted on quaternized analogues of 2-amino-4-chlorophenyl phenyl sulfides, which have demonstrated strong antitrypanosomal activity. nih.gov These compounds are structurally distinct from this compound.

Activity against Malarial Parasites (e.g., Plasmodium falciparum)

There is no published research on the effects of this compound on Plasmodium falciparum. Studies on N-acyl-2-amino-4-chlorophenyl sulfides have indicated activity against this parasite, but these are chemically different from this compound. nih.gov

Elucidation of Parasitic Molecular Targets of this compound Remains Undefined

Extensive searches of scientific literature and research databases did not yield specific information regarding the elucidation of parasitic molecular targets for the compound this compound. Consequently, there is no available data to populate a detailed analysis or to construct data tables concerning its specific mechanism of action within parasites.

The field of anti-parasitic drug discovery employs various strategies to identify molecular targets. These approaches range from traditional whole-organism screening to more modern target-based drug design, which leverages genomic and proteomic data. nih.govnih.gov General research into anti-parasitic compounds has identified several potential targets, including enzymes essential for parasite metabolism, proteins involved in cell structure and signaling, and unique organelles like the apicoplast in apicomplexan parasites. nih.gov For instance, lactate (B86563) dehydrogenase has been validated as a crucial enzyme for the survival of Cryptosporidium parvum. google.com

However, research detailing the specific interaction of this compound with parasitic biomolecules is not present in the available literature. While studies may exist for broader classes of sulfide compounds, the precise molecular interactions and inhibitory mechanisms of this compound against parasites have not been characterized. This knowledge gap prevents a detailed discussion of its mode of action and the creation of specific data tables related to its molecular targets.

Further research and targeted biochemical and genetic studies would be necessary to identify the specific parasitic proteins or pathways that are affected by this compound. Without such studies, any discussion on its molecular targets would be purely speculative and fall outside the scope of providing scientifically accurate information.

Applications in Organic Synthesis and Chemical Transformations

p-Chlorophenyl Propyl Sulfide (B99878) as a Precursor in Synthetic Chemistry

The structure of p-Chlorophenyl propyl sulfide is amenable to various modifications, making it a versatile starting material for the synthesis of more complex molecules. The electron-rich sulfur atom and the aromatic ring can both be sites of chemical change, leading to a variety of derivatives.

The most direct transformation of this compound involves the oxidation of the sulfur atom. This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, both of which are important classes of compounds in medicinal and materials chemistry. nih.govmdpi.com

Selective oxidation to the sulfoxide requires mild conditions to prevent over-oxidation to the sulfone. nih.govresearchgate.net A common and environmentally conscious method involves using hydrogen peroxide as the oxidant, often in a solvent like glacial acetic acid, under transition-metal-free conditions. nih.gov This approach is highly selective and provides excellent yields, typically between 90-99%. nih.gov The reaction is generally conducted at room temperature, where a controlled amount of the oxidant is added to the sulfide. nih.gov

For the synthesis of the corresponding sulfone, more rigorous oxidative conditions are necessary. A variety of reagents can accomplish this transformation, including:

Hydrogen Peroxide with Catalysts: In the presence of specific catalysts, such as a dendritic phosphomolybdate hybrid or niobium carbide, hydrogen peroxide can effectively oxidize sulfides to sulfones. mdpi.comorganic-chemistry.org The choice of catalyst is crucial; for instance, tantalum carbide promotes sulfoxide formation, while niobium carbide favors the sulfone. organic-chemistry.org

In Situ Generated Chlorine Dioxide: A mixture of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent generates chlorine dioxide, which is a potent oxidant for converting sulfides to sulfones with high efficiency. mdpi.com Research on analogous compounds like bis(4-chlorophenyl) sulfide has shown yields as high as 86% using this method. mdpi.com

Other Oxidizing Systems: Reagents like urea-hydrogen peroxide adducts and permanganate (B83412) supported on manganese dioxide are also effective for synthesizing sulfones from sulfides. organic-chemistry.org

The ability to selectively produce either the sulfoxide or the sulfone by choosing the appropriate reagent and reaction conditions highlights the utility of this compound as a precursor.

Table 1: Selected Methods for the Oxidation of Aryl Sulfides

Target ProductReagent(s)Key FeaturesReference
SulfoxideHydrogen Peroxide (H₂O₂) in Glacial Acetic AcidMild, transition-metal-free, high selectivity and yield (90-99%). nih.gov
SulfoxideH₂O₂ with Tantalum Carbide CatalystCatalytic system providing high yields of sulfoxides. organic-chemistry.org
SulfoneSodium Chlorite (NaClO₂) and Hydrochloric Acid (HCl)In situ generation of ClO₂; high efficiency for aryl sulfides. mdpi.com
SulfoneH₂O₂ with Niobium Carbide CatalystCatalytic system that selectively produces sulfones over sulfoxides. organic-chemistry.org
SulfoneUrea-Hydrogen Peroxide and Phthalic Anhydride (B1165640)Metal-free, environmentally benign method. organic-chemistry.org

Beyond oxidation, this compound and its derivatives can be transformed into other classes of sulfur-containing compounds. For instance, the carbon-sulfur bond can be cleaved under certain conditions, or the aromatic ring can undergo further substitution.

One area of application is in the formation of complex heterocyclic structures. The p-chlorophenylthio moiety can act as a precursor to chlorothiophenoxy radicals, which are identified as initial intermediates in the formation of polychlorinated dibenzothiophenes (PCDTs)—a class of persistent organic pollutants. rsc.org While this highlights a role in environmental chemistry, it also demonstrates the potential for the sulfide to be a building block for thiophene-containing ring systems under specific thermal conditions. rsc.org

Furthermore, the sulfone derivative of related sulfides can undergo elimination reactions. For example, certain β-ketosulfones can eliminate the sulfonyl group to form new carbon-carbon double bonds, such as in the formation of trans-cinnamic acid from a phenylsulfonyl-containing precursor. This indicates that the sulfone group, derived from the initial sulfide, can serve as a leaving group in more advanced synthetic sequences.

Role in the Generation of Reactive Intermediates (e.g., Thiiranium Ions)

The p-chlorophenylthio group is instrumental in the formation of stable thiiranium ions, which are three-membered cyclic reactive intermediates containing a positively charged sulfur atom. These ions are valuable in organic synthesis for their ability to undergo ring-opening reactions with various nucleophiles, leading to the stereospecific introduction of functional groups.

Research has shown that a stable thiiranium ion can be prepared from methyl-3-(4-chlorophenylthio)propene, a compound structurally related to this compound. researchgate.net The reaction of this precursor with trifluoromethanesulfonic acid generates the corresponding thiiranium ion. researchgate.net This intermediate can then be trapped by nucleophiles. For example, when reacted with tetraethylammonium (B1195904) chloride in a methanol/dichloromethane solvent mixture, the thiiranium ion is attacked by both chloride and methanol, yielding a mixture of products including 2-chloro-2-methyl-1-propyl 4-chlorophenyl sulfide and 2-methoxy-2-methyl-1-propyl 4-chlorophenyl sulfide. researchgate.net

This process demonstrates that the 4-chlorophenylthio unit effectively participates in the formation of the thiiranium ring and can stabilize the intermediate, allowing for controlled subsequent reactions. The ability to generate such reactive species makes precursors containing the p-chlorophenylthio group useful tools for complex molecule construction.

Advanced Reagents in Targeted Functionalizations

The unique electronic properties of this compound and its derivatives make them suitable for use in advanced, highly specific chemical transformations. A key example is in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

The oxidation of aryl sulfides can be performed using chiral catalysts to produce sulfoxides with high enantiomeric excess, meaning one enantiomer (mirror image) is formed preferentially over the other. Chiral sulfoxides are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds.

For substrates analogous to this compound, such as p-bromophenyl methyl sulfide, asymmetric oxidation has been achieved with excellent control. One notable procedure employs a catalyst derived from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand. This system, in conjunction with an oxidant, facilitates the conversion of the sulfide into a specific enantiomer of the sulfoxide. A significant advantage of this method is that the reaction can be designed to include a kinetic resolution step, where the minor (undesired) enantiomer of the sulfoxide is selectively over-oxidized to the achiral sulfone. This process effectively enhances the enantiomeric purity of the desired chiral sulfoxide product. Such targeted functionalization to create a stereocenter at the sulfur atom represents a sophisticated application of aryl sulfide chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for p-Chlorophenyl Propyl Sulfide (B99878) and its Analogues

While the synthesis of aryl sulfides is a mature field, the development of novel, more efficient, and environmentally benign methods remains a key research area. Future investigations into the synthesis of p-chlorophenyl propyl sulfide and its analogues could explore several modern catalytic systems.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-S bond formation. nih.gov Future work could focus on optimizing copper- and rhodium-catalyzed methods for the synthesis of this compound. Copper-catalyzed reactions, for instance, have shown great utility in coupling thiols with aryl iodides under practical conditions. nih.gov Similarly, rhodium catalysis offers efficient pathways for the synthesis of diaryl sulfides from aryl fluorides and sulfur or organopolysulfides, which could be adapted for alkyl aryl sulfides. nih.gov

Recent advancements in nickel-catalyzed aryl exchange reactions present another exciting avenue. acs.org These methods allow for the synthesis of aryl sulfides without the use of odorous thiols, a significant advantage in terms of experimental convenience and environmental impact. waseda.jp The development of a nickel-catalyzed route to this compound could represent a significant step forward. Furthermore, decarbonylative thioetherification, a process that utilizes carboxylic acids as precursors, offers a novel disconnection approach that could be applied to generate structural diversity in analogues of this compound. nih.gov

A comparative summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Routes for this compound and its Analogues

Catalytic System Precursors Potential Advantages
Copper-Catalysis p-chloroiodobenzene and propanethiol Good functional group tolerance, practical conditions. nih.gov
Rhodium-Catalysis p-chlorofluorobenzene and a propyl sulfur source Potential for milder reaction conditions. nih.gov
Nickel-Catalysis 2-pyridyl propyl sulfide and a p-chlorophenyl electrophile Avoids the use of volatile and odorous thiols. acs.orgwaseda.jp

Advanced Computational Studies for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and biological testing. For this compound, a molecule with no reported computational studies, this field represents a completely open area of investigation.

Future research should begin with density functional theory (DFT) calculations to determine the ground-state geometry, electronic properties, and vibrational frequencies of this compound. Such studies, which have been performed on other p-chlorophenyl-containing molecules, provide fundamental insights into the molecule's structure and reactivity.

More advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be employed to predict the biological activities of a library of this compound analogues. By correlating structural features with potential biological endpoints, QSAR can identify key molecular descriptors that influence activity, thus prioritizing the synthesis of the most promising candidates.

Molecular docking studies are another critical area for future computational work. By simulating the binding of this compound and its derivatives to the active sites of various enzymes and receptors, it may be possible to identify potential biological targets. For instance, given the known anticancer activity of some sulfur-containing compounds, docking studies could explore interactions with cancer-related proteins.

Exploration of Undiscovered Biological Activities and Associated Mechanisms

The biological profile of this compound is currently a blank slate. However, the known activities of related compounds provide a strong rationale for future screening efforts. The p-chlorophenyl moiety is present in numerous compounds with diverse biological activities, and sulfur-containing molecules are known to exhibit a range of pharmacological effects. nih.gov

A primary focus of future research should be the evaluation of this compound and its analogues for antimicrobial and antifungal activity. Many sulfur-containing compounds have demonstrated efficacy against various pathogens. For example, some sulfur derivatives of camphor (B46023) have shown activity against Gram-positive bacteria.

Another promising avenue is the investigation of anticancer properties. N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, a compound containing a p-chlorophenyl group, has shown excellent activity against human melanoma cell lines. nih.gov It would be of significant interest to determine if this compound or its derivatives exhibit similar cytotoxic or apoptotic effects in cancer cell lines.

The potential for other biological activities should not be overlooked. For instance, a toxicological study of the related compound p-chlorophenyl methyl sulfide, while focused on adverse effects, noted interactions with hepatic enzymes, suggesting that this compound could also modulate metabolic pathways. dtic.mil

A summary of potential biological activities to be explored is provided in Table 2.

Table 2: Potential Biological Activities for Future Investigation

Biological Activity Rationale Example of Related Compound Activity
Antimicrobial Sulfur-containing compounds often exhibit antimicrobial properties. Sulfur derivatives of camphor active against Gram-positive bacteria.
Antifungal The p-chlorophenyl motif is found in some antifungal agents. 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one shows antifungal properties.
Anticancer The p-chlorophenyl group is present in some anticancer compounds. nih.gov N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine is active against melanoma cells. nih.gov

Investigation of Synergistic Effects with Other Chemical Entities

The potential for synergistic interactions between this compound and other chemical agents is a completely unexplored but potentially fruitful area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key strategy in the development of new therapeutic regimens.

Future studies could investigate whether this compound can enhance the efficacy of existing antibiotics. It is known that some sulfur-containing compounds can act synergistically with established antimicrobial drugs. This could be particularly relevant in the context of combating antibiotic-resistant bacteria.

In the realm of oncology, the combination of this compound with known chemotherapeutic agents could be explored. If the molecule is found to have even modest anticancer activity, it could potentially be used to lower the required doses of more toxic drugs, thereby reducing side effects.

Integration of this compound Motifs into Complex Bioactive Scaffolds

The incorporation of the this compound motif into larger, more complex molecular scaffolds is a promising strategy for the development of novel bioactive molecules. This approach allows for the combination of the physicochemical properties of the this compound group with the biological activity of a known pharmacophore.

One area of future research could involve the synthesis of hybrid molecules that link the this compound moiety to other heterocyclic systems known for their biological relevance, such as piperazine (B1678402) or triazole rings. These heterocyclic systems are common in drug discovery and can impart favorable pharmacokinetic properties.

Another avenue is the use of this compound derivatives as building blocks for the creation of bioactive scaffolds for tissue engineering. The surface properties of such scaffolds can be tailored by the incorporation of specific chemical motifs to enhance cell adhesion, proliferation, and differentiation. While this is a more speculative direction, the versatility of sulfur chemistry could allow for the attachment of this motif to various polymer backbones.

Q & A

Q. What are the optimal laboratory synthesis routes for p-Chlorophenyl propyl sulfide?

The compound can be synthesized via nucleophilic substitution between p-chlorothiophenol and propyl bromide under alkaline conditions. A typical protocol involves refluxing equimolar amounts of reactants in anhydrous acetone with potassium carbonate as a base catalyst for 6–8 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Reaction efficiency depends on strict moisture exclusion and stoichiometric control of the propylating agent.

Q. Which analytical techniques are prioritized for structural validation of this compound?

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.4 ppm, para-substituted phenyl) and propyl chain signals (δ 0.9–1.7 ppm). 13^13C NMR confirms the sulfide linkage (C-S resonance at δ 35–40 ppm) .
  • FTIR : S-C stretching vibrations (640–680 cm⁻¹) and C-Cl absorption (750 cm⁻¹) are diagnostic .
  • GC-MS : Molecular ion peak at m/z 186 (C₉H₁₁ClS) with fragmentation patterns matching the propyl sulfide moiety .

Q. What safety measures are essential for handling this compound?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or dermal contact.
  • Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Neutralize spills with activated charcoal and dispose via hazardous waste protocols compliant with ZDHC MRSL guidelines .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence regioselectivity in sulfide bond formation?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophenol, favoring sulfide bond formation over side reactions like oxidation. Transition metal catalysts (e.g., CuI) reduce reaction time but may introduce trace metallic impurities, complicating purification. Comparative studies show acetone with K₂CO₃ achieves >90% yield without metal contamination .

Q. What mechanistic contradictions exist in the biological activity of propyl sulfide derivatives?

While propyl sulfide in garlic exhibits antioxidant and antimicrobial properties via organosulfur metabolites (e.g., allicin precursors) , synthetic analogs like this compound show limited bioactivity due to steric hindrance from the para-chloro group. This discrepancy highlights the need for structure-activity relationship (SAR) studies to optimize therapeutic potential .

Q. Why does this compound exhibit distinct polymerization behavior compared to allyl sulfides?

Unlike allyl sulfides, which undergo allyl-free chain transfer (AFCT) to reduce polymerization stress in resins, the propyl sulfide group lacks conjugated double bonds, resulting in faster radical termination and higher crosslink density. This difference is critical in dental material applications where stress relaxation impacts mechanical durability .

Q. How can environmental degradation pathways of this compound be modeled?

Advanced oxidation processes (AOPs) using UV/H₂O₂ generate chlorinated byproducts (e.g., p-chlorophenol), requiring LC-MS/MS monitoring. Computational models (DFT) predict sulfide bond cleavage as the rate-limiting step, with half-life estimates varying by pH (t₁/₂ = 12–48 hours at pH 7–9) .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with synthetic intermediates to resolve purity disputes (e.g., residual propyl bromide in NMR) .
  • Reproducibility : Use PubCompare.ai to benchmark protocols against published workflows for sulfide syntheses, ensuring parameter standardization (e.g., reflux time, solvent ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.